2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one belongs to the class of pyrido[3,2-e][1,3]thiazin-4-one derivatives, which are heterocyclic compounds containing a thiazine ring fused to a pyridine ring. These compounds are of interest in scientific research due to their diverse biological activities, including potential applications in the development of new drugs for treating neurological disorders [, ]. While specific details about its source and classification are limited in the provided literature, its role as a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist is well-documented [, ].
The synthesis of 2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one, specifically the compound identified as YM928, has been described in the literature [, ]. While the provided abstract doesn't detail the specific synthetic pathway for YM928, it highlights the importance of the conversion of an allyl group in a lead compound to a 2-cyanoethyl group for enhanced inhibitory activity against AMPA receptors []. The synthesis of related pyrido[3,2-e][1,3]thiazin-4-one derivatives typically involves reactions of thionicotinic acid with imines [], utilizing reagents like propylphosphonic anhydride (T3P) for cyclization []. Further investigation into the detailed synthetic procedure of YM928 is needed for a complete analysis.
2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one, particularly the compound YM928, acts as a noncompetitive antagonist of AMPA receptors []. This mechanism implies that it binds to the receptor at a site distinct from the glutamate binding site and inhibits receptor activation regardless of agonist concentration []. YM928 effectively blocks AMPA-induced toxicity in rat hippocampal cultures, inhibits intracellular calcium influx, and antagonizes AMPA-induced inward currents in cultured cells []. Notably, it doesn't directly compete with [3H]AMPA binding or other glutamate receptor ligands [], further supporting its noncompetitive mode of action.
2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one, particularly YM928, shows promise in the development of novel therapies for neurological disorders [, , ]. Its efficacy as a noncompetitive AMPA receptor antagonist with demonstrated in vitro and in vivo activity, particularly in reducing sound-induced seizures in DBA/2 mice [], makes it a promising candidate for further investigation in treating epilepsy and other related conditions.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6